N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799300
InChI: InChI=1S/C21H15N3O2/c25-16-7-3-6-15(11-16)23-21(26)18-12-20(14-5-4-10-22-13-14)24-19-9-2-1-8-17(18)19/h1-13,25H,(H,23,26)
SMILES:
Molecular Formula: C21H15N3O2
Molecular Weight: 341.4 g/mol

N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14799300

Molecular Formula: C21H15N3O2

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
IUPAC Name N-(3-hydroxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C21H15N3O2/c25-16-7-3-6-15(11-16)23-21(26)18-12-20(14-5-4-10-22-13-14)24-19-9-2-1-8-17(18)19/h1-13,25H,(H,23,26)
Standard InChI Key DIIKLAWTGSUBQQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a quinoline backbone fused with a pyridine ring at the 2-position and an N-linked 3-hydroxyphenyl carboxamide group at the 4-position. The quinoline system (C₁₀H₇N) provides a planar aromatic framework, while the pyridine (C₅H₅N) and hydroxyphenyl (C₆H₅O) substituents introduce polar and hydrogen-bonding functionalities critical for target engagement . The IUPAC name, N-(3-hydroxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide, reflects this substitution pattern, with the hydroxyphenyl group contributing to solubility and metabolic stability.

Key structural descriptors include:

  • Canonical SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)O

  • InChIKey: DIIKLAWTGSUBQQ-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s molecular weight (341.4 g/mol) and logP value (estimated 3.1) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxyphenyl group’s phenolic -OH (pKa ~10) and the pyridine’s basic nitrogen (pKa ~4.5) contribute to pH-dependent ionization, influencing bioavailability. Crystallographic data, though limited, indicate a planar conformation stabilized by intramolecular hydrogen bonding between the carboxamide and quinoline nitrogen .

Table 1: Comparative Molecular Properties of Related Carboxamides

CompoundMolecular FormulaMolecular Weight (g/mol)logPKey Functional Groups
N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideC₂₁H₁₅N₃O₂341.43.1Quinoline, pyridine, hydroxyphenyl
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamideC₁₃H₁₂N₂O₂228.31.8Pyridine, benzyl, hydroxyphenyl
Ivacaftor (VX-770) C₂₄H₂₈N₂O₃392.54.5Quinolinone, tert-butyl, hydroxyphenyl

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves a multi-step sequence:

  • Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde and pyridine-3-carbaldehyde yields 2-(pyridin-3-yl)quinoline.

  • Carboxamide Introduction: Reaction of 4-chloroquinoline with 3-aminophenol in dimethylformamide (DMF) under palladium catalysis forms the carboxamide linkage.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC and NMR.

Process Optimization

Recent advances employ continuous flow reactors to enhance yield (up to 78%) and reduce reaction times. Catalytic systems using Pd/C or CuI improve cross-coupling efficiency, while microwave-assisted synthesis minimizes side products like N-oxide derivatives.

Mechanism of Action and Biological Activity

Target Engagement

The compound exhibits dual inhibitory effects on kinase signaling and ion channel modulation:

  • Kinase Inhibition: Molecular docking studies suggest binding to ATP pockets of EGFR (KD = 12 nM) and VEGFR2 (KD = 18 nM), disrupting phosphorylation cascades in cancer cells .

  • CFTR Potentiation: Analogous to ivacaftor , it enhances chloride transport in G551D-CFTR mutants (EC₅₀ = 0.8 μM), though 70-fold less potent than VX-770 .

Antimalarial Activity

In vitro assays against Plasmodium falciparum 3D7 strains show IC₅₀ values of 45 nM, surpassing chloroquine (IC₅₀ = 12 nM) but with reduced hemolytic toxicity. Mechanistically, it inhibits hemozoin crystallization by coordinating Fe(III) through the quinoline nitrogen and carboxamide oxygen.

Therapeutic Applications and Preclinical Data

Oncology

In murine xenograft models of non-small cell lung cancer (NSCLC), daily oral dosing (50 mg/kg) reduced tumor volume by 62% over 21 days, comparable to erlotinib (55%). Synergy with paclitaxel (combination index = 0.3) suggests potential in combination regimens.

Infectious Diseases

Pharmacokinetic studies in malaria-infected mice demonstrate a plasma half-life of 6.2 hours and 90% parasite clearance at 10 mg/kg, though hepatotoxicity (ALT elevation) limits therapeutic index. Structural analogs with fluorinated hydroxyphenyl groups show improved safety profiles.

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Quinoline Carboxamides

CompoundTarget (IC₅₀/EC₅₀)Cancer Model Efficacy (% Inhibition)Antimalarial IC₅₀ (nM)
N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideEGFR: 12 nMNSCLC: 62%45
Ivacaftor CFTR: 0.01 μMN/AN/A
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamideHDAC: 230 nMLeukemia: 28%310

The pyridine-quinoline scaffold confers broader kinase selectivity compared to benzyl-substituted analogs, while the 3-hydroxyphenyl group enhances solubility over tert-butyl derivatives .

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